2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-14-4-6-15(7-5-14)23-13-18(22)21-11-8-16(9-12-21)24-17-3-1-2-10-20-17/h1-7,10,16H,8-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZKSJRCDZONDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves several key steps:
Starting Materials: : The synthesis begins with 4-fluorophenol and 4-pyridinol.
Formation of Phenoxy and Pyridinoxy Intermediates: : The reaction between 4-fluorophenol and 2-chloroethanol, in the presence of a base like potassium carbonate, leads to the formation of 4-fluorophenoxyethanol. Similarly, 4-pyridinol reacts with 2-chloroethanol under basic conditions to produce 4-(2-hydroxyethoxy)pyridine.
Piperidine Ring Formation: : The formation of the piperidine ring structure is achieved through the reaction of piperidine with an appropriate halogenated intermediate, resulting in the formation of 4-(pyridin-2-yloxy)piperidine.
Coupling Reaction: : The final step involves coupling the 4-fluorophenoxyethanol and 4-(pyridin-2-yloxy)piperidine intermediates using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to produce the target compound.
Industrial Production Methods
Industrial-scale production of this compound may involve:
Optimized reaction conditions for large-scale synthesis, including the use of continuous flow reactors.
Use of robust catalysts and solvents that facilitate high-yield reactions.
Implementation of purification techniques such as recrystallization, column chromatography, and solvent extraction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy and piperidine moieties, forming hydroxylated or carbonyl-containing derivatives.
Reduction: : Reduction reactions can yield hydrogenated products, altering the saturation of the pyridine and piperidine rings.
Substitution: : Substitution reactions at the fluorine atom or within the piperidine ring are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents such as lithium aluminum hydride for reduction processes.
Nucleophiles and electrophiles for substitution reactions under controlled conditions.
Major Products Formed
Hydroxylated derivatives from oxidation.
Saturated compounds from reduction.
Substituted products from nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has significant applications in various research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Employed in biochemical assays and as a tool to understand cellular processes.
Medicine: : Investigated for potential therapeutic properties and drug development, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in the synthesis of materials with specialized properties, such as polymers and advanced materials.
Mechanism of Action
Mechanism
The compound's mechanism of action often involves binding to specific molecular targets, such as receptors or enzymes, leading to a modulation of their activity. This modulation can result in a cascade of biochemical events within a cell, affecting various cellular functions.
Molecular Targets and Pathways
Receptors: : The compound may interact with receptors like G-protein-coupled receptors (GPCRs), influencing signal transduction pathways.
Enzymes: : It can inhibit or activate enzymes, altering metabolic pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural motifs with the target molecule, differing in substituents or core modifications:
Key Findings and Implications
- Substituent Effects: The 4-fluorophenoxy group offers a balance of lipophilicity and electronic effects, while the pyridin-2-yloxy substituent provides hydrogen-bonding capability, critical for target engagement.
- Piperidine vs. Piperazine : Piperidine-based analogues (e.g., ) generally exhibit higher metabolic stability than piperazine derivatives (), favoring the target compound’s piperidine core for in vivo applications .
- Heterocyclic Moieties : Pyridine (target) and pyrimidine () substituents confer distinct pharmacokinetic profiles, with pyrimidines often enhancing solubility .
Biological Activity
2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a compound that belongs to the class of arylated piperidinyl ethanones. Its structure incorporates a fluorophenyl moiety and a pyridinyl ether, suggesting potential biological activity relevant to various therapeutic areas, particularly in the context of neuropharmacology and possibly oncology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features:
- A fluorophenoxy group, which may enhance lipophilicity and receptor binding.
- A piperidine ring that is often associated with various pharmacological activities.
- A pyridinyl ether , which can contribute to interactions with biological targets.
The biological activity of this compound has not been extensively characterized in the literature. However, related compounds in its class have shown significant interactions with serotonin receptors, particularly the 5-HT1A receptor. These interactions suggest its potential as a biased agonist , which could lead to antidepressant-like effects.
Key Findings:
- Compounds similar to this compound have demonstrated high selectivity for the serotonin receptor over other receptors such as noradrenergic α1, dopamine D2, and serotonin 5-HT2A receptors .
- The lead structures in related studies exhibited promising pharmacokinetic profiles and antidepressant-like activities in vivo, demonstrating efficacy in reducing immobility in rat models .
Case Studies and Experimental Data
Several studies have explored the biological activities of piperidine derivatives, providing insights into potential therapeutic applications:
Pharmacological Implications
The structural characteristics of this compound suggest it could be investigated further for:
- Antidepressant properties , leveraging its interaction with serotonin receptors.
- Anticancer activity , given the success of other piperidine derivatives in inducing apoptosis in cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
